molecular formula C10H7Cl2N3OS B2933271 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 302951-70-8

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2933271
CAS No.: 302951-70-8
M. Wt: 288.15
InChI Key: IELHHUQOWPJWAQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at positions 2 and 5, and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorination: The benzamide core is chlorinated at positions 2 and 5 using reagents such as chlorine gas or sulfuryl chloride.

    Coupling Reaction: The 5-methyl-1,3,4-thiadiazol-2-yl group is then coupled to the chlorinated benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The chlorine atoms on the benzamide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzamides with various functional groups.
  • Oxidized or reduced thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer activities.

    Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

    Receptor Modulation: The compound may modulate the activity of specific receptors, altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    2,5-Dichlorobenzamide: Similar in structure but lacks the thiadiazole ring, resulting in different chemical and biological properties.

    5-Methyl-1,3,4-thiadiazole-2-yl derivatives: Compounds with similar thiadiazole rings but different substituents on the benzamide core.

Uniqueness: 2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the dichlorobenzamide and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Biological Activity

2,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides and characterized by the presence of a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H7Cl2N3OS
Molecular Weight292.15 g/mol
InChIInChI=1S/C10H7Cl2N3OS/c1-7(11)4-8(12)6-9(14)13-10(15)16/h4-6H,1H3,(H,13,14)(H,15,16)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : Reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Chlorination : Chlorination of the benzamide core at positions 2 and 5 using reagents such as chlorine gas.
  • Coupling Reaction : The thiadiazole moiety is coupled to the chlorinated benzamide using coupling agents like DCC in the presence of a base such as triethylamine .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • DNA Intercalation : It may intercalate into DNA, disrupting normal genetic functions.
  • Receptor Modulation : The compound may modulate receptor activity, altering cellular signaling pathways .

Antimicrobial Activity

Research has indicated that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown good activity against various bacterial strains including E. coli and Salmonella typhi, with inhibition zones ranging from 15–19 mm at concentrations of 500 μg/disk .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 2.44 µM against cancer cell lines such as LoVo and MCF-7 .

Study on Antimicrobial Properties

A study evaluated various substitutions on the amine group of thiadiazole derivatives and their antimicrobial activities against different strains. The findings revealed that specific derivatives showed significant activity against S. aureus with MIC values around 62.5 μg/mL .

Evaluation of Anticancer Effects

In a recent investigation into the anticancer effects of thiadiazole derivatives:

  • Several compounds were synthesized and tested for their cytotoxicity against human cancer cell lines. Notably, one compound demonstrated an IC50 value lower than that of doxorubicin in multiple cell lines .

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELHHUQOWPJWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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